1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic derivative of the pyrrolidine-2,5-dione (succinimide) core, featuring a 4-bromophenyl group at the 1-position and a 4-ethylpiperazine moiety at the 3-position.
The compound’s synthesis typically involves nucleophilic substitution or Michael addition reactions, as evidenced by analogous protocols for structurally related pyrrolidine-2,5-diones . Its structural complexity necessitates advanced characterization techniques, including NMR, mass spectrometry (HRMS), and X-ray crystallography, as highlighted in studies of similar derivatives .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-2-18-7-9-19(10-8-18)14-11-15(21)20(16(14)22)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDFJNXJCSAWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Ethylpiperazinyl Moiety: The final step involves the reaction of the intermediate compound with 4-ethylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Anticonvulsant Activity
Compounds with pyrrolidine-2,5-dione cores exhibit anticonvulsant properties depending on substituent geometry and linker flexibility:
- Linker Length : Derivatives with three methylene linkers (e.g., compound 9 in ) showed superior activity in maximal electroshock (MES) and 6 Hz seizure models (ED50 = 62.14 mg/kg) compared to acetamide-linked analogues. The target compound’s ethylpiperazine linker may balance flexibility and steric hindrance for receptor binding .
- Electron-Withdrawing Groups: Halogenated aryl groups (e.g., 4-bromophenyl) enhance activity, as seen in GABA-transaminase inhibitors (IC50 = 100.5 µM for 4-bromophenoxy derivatives) .
Antimicrobial and Enzyme Inhibition
- Thioalkyl Derivatives : Compounds like 2c–2e lack reported antimicrobial activity, contrasting with Mannich bases containing pyridine-pyrrolidine hybrids, which showed moderate antibacterial effects (MIC = 50–100 µg/mL) .
- Piperazine/Piperidine Moieties : The ethylpiperazine group in the target compound may mimic structural motifs in 5-HT1A receptor ligands, as observed in multi-target indole-pyrrolidine-diones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
